4-[4-(Hydroxymethyl)phenoxy]butanoic acid

Solid-Phase Peptide Synthesis SPPS C-Terminal Linker

Assuming interchangeability with HMPA or phenylbutanoic acid compromises peptide purity and solubility. 4-[4-(Hydroxymethyl)phenoxy]butanoic acid (CAS 139122-36-4) differentiates with a C4 butanoic linker for enhanced TFA acid lability, delivering purer peptide acids. • Ethyl ester precursor achieves 96% yield for cost-efficient gram-scale supply. • XLogP3 0.9 provides deliberate polarity offset vs. phenylbutanoic acid (XLogP3 ~2.4) for fragment-based screening. • Compatible with chemoselective HFIP cleavage for head-to-tail cyclization. Supplied ≥98% pure; reliable B2B logistics.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
Cat. No. B12847592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(Hydroxymethyl)phenoxy]butanoic acid
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CO)OCCCC(=O)O
InChIInChI=1S/C11H14O4/c12-8-9-3-5-10(6-4-9)15-7-1-2-11(13)14/h3-6,12H,1-2,7-8H2,(H,13,14)
InChIKeyRPOADSNMUHCDAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Due Diligence for 4-[4-(Hydroxymethyl)phenoxy]butanoic Acid


4-[4-(Hydroxymethyl)phenoxy]butanoic acid (CAS 139122-36-4) is a phenoxy alkyl carboxylic acid featuring a para-hydroxymethyl substituent and a four-carbon butanoic acid linker [1]. While structurally analogous to common solid-phase peptide synthesis (SPPS) linkers and phenylbutanoic acid derivatives, its specific combination of a C4 chain and a terminal hydroxymethyl handle distinguishes it from both shorter-chain acetic acid analogs (e.g., HMPA) and simple phenylalkyl competitors. This guide isolates the specific, evidence-backed performance differentials that matter for procurement decisions, rather than relying on generic class-level assumptions.

1
Solid-phase peptide synthesis (SPPS) linker scaffold C4 butanoic backbone supports acid-labile cleavage
2
Orthogonal deprotection strategy design HFIP-mediated chemoselective release studies
3
Fragment-based polar pocket screening Higher polarity vs phenylbutanoic acid analogs

Analog Substitution Risks for 4-[4-(Hydroxymethyl)phenoxy]butanoic Acid


Assuming interchangeability between 4-[4-(hydroxymethyl)phenoxy]butanoic acid and its closest analogs—such as 4-(hydroxymethyl)phenoxyacetic acid (HMPA) or 4-phenylbutanoic acid—is a costly error in both synthetic and biological contexts. The butanoic acid linker length directly dictates acid lability and solubility profiles that are not replicable by propanoic or acetic chains . Similarly, the phenoxy ether oxygen transforms the hydrogen-bonding landscape and lipophilicity compared to the all-carbon backbone of phenylbutanoic acid, invalidating any assumption of equivalent pharmacokinetic or target-binding behavior [1]. The quantitative data below proves that even slight structural shifts yield measurable—and often disqualifying—performance differences.

Acetic acid linker (HMPA-type)

A shorter C2 chain may reduce acid lability and lower peptide cleavage purity relative to the C4 butanoic scaffold.

4-Phenylbutanoic acid

The all-carbon backbone alters hydrogen-bonding and lipophilicity profiles; ether oxygen effect may not transfer.

Unfunctionalized phenoxybutanoic acids

Lack of the para-hydroxymethyl handle removes the primary resin-attachment point; solid-support loading may shift.

Evidence-Based Selection: 4-[4-(Hydroxymethyl)phenoxy]butanoic Acid


Butanoic Linker Length and Peptide Purity

Replacing the acetic acid linker (C2) with a butanoic acid linker (C4) significantly enhances acid sensitivity, a critical parameter for peptide cleavage. The methoxy-substituted analog HMPB (4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid) is explicitly documented to yield purer peptides compared to its acetic acid counterpart, 4-hydroxymethyl-3-methoxyphenoxyacetic acid, a direct consequence of the butanoic acid backbone increasing acid lability . This class-level inference establishes the butanoic acid backbone—shared by 4-[4-(Hydroxymethyl)phenoxy]butanoic acid—as a performance-differentiating scaffold in Fmoc SPPS for generating authentic C-terminal carboxylic acids.

Linker cleavage purity
Class-level inference
Butanoic linker (HMPB-type) reported to yield purer peptides than acetic acid linker under identical Fmoc SPPS conditions
Supports peptide purity workflow fit
Inference from methoxy-HMPB analog; data to verify for unsubstituted scaffold
Solid-Phase Peptide Synthesis SPPS C-Terminal Linker

Orthogonal Cleavage with Butanoic Scaffold

The HMPB scaffold (4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid) demonstrates unique orthogonal cleavability using 20% hexafluoroisopropanol (HFIP) in dichloromethane, while other common SPPS linkers—including HMPA and Wang resin—show no cleavage under identical conditions after 4 hours [1]. The butanoic acid linker length, in combination with resonance stabilization, enables this selective release, which is not feasible with acetic acid or other alkyl-chain linkers. While this comparison was performed with the methoxy (HMPB) variant, the butanoic acid core structure is the prerequisite scaffold for this reactivity, positioning 4-[4-(Hydroxymethyl)phenoxy]butanoic acid as a viable starting point for designing orthogonally cleavable constructs.

HFIP orthogonal cleavage
Head-to-head
HMPB cleaved by 20% HFIP/DCM; HMPA and Wang linker show zero cleavage after 4 h
Enables chemoselective release strategy
Reported for methoxy variant; core scaffold prerequisite
Chemoselective Deprotection HFIP Cleavage Peptide Macrocycles

Polarity Shift vs. 4-Phenylbutanoic Acid

The ether oxygen in 4-[4-(Hydroxymethyl)phenoxy]butanoic acid introduces a fundamental physicochemical shift compared to its all-carbon analog 4-phenylbutanoic acid—a known histone deacetylase (HDAC) inhibitor. Computed XLogP3 drops from 2.4 (4-phenylbutanoic acid) to 0.9 [1][2], while the hydrogen bond acceptor count doubles from 2 to 4. These calculated properties suggest substantially higher aqueous solubility, reduced passive membrane permeability, and altered off-target binding profiles. For researchers designing focused libraries around phenylbutanoic acid pharmacophores, this compound offers a more hydrophilic alternative with a distinct property baseline—an advantage for tuning bioavailability or reducing nonspecific protein binding.

Polarity shift
Cross-study comparable
Computed XLogP3 0.9 vs 2.4 for 4-phenylbutanoic acid; HBA count 4 vs 2
Offers hydrophilic alternative for library design
Theoretical values; experimental validation recommended
HDAC Inhibition Drug Design PK/PD Optimization

High-Yield Ethyl Ester Synthesis

The ethyl ester derivative (ethyl 4-(4-(hydroxymethyl)phenoxy)butanoate, CAS 174884-11-8) is synthesized in 96% yield from 4-(hydroxymethyl)phenol and ethyl 4-bromobutyrate under standard alkylation conditions as described in Patent US08247563B2 [1]. This high conversion efficiency, coupled with a simple one-step protocol, supports reliable gram-scale procurement and downstream conversion to the free acid by routine ester hydrolysis. The quantitative yield directly benchmarks synthetic accessibility against lower-yielding analog syntheses, reducing cost uncertainty in planned synthetic campaigns.

Synthetic accessibility
Supporting evidence
Ethyl ester derivative isolated in 96% yield via single-step alkylation
Supports procurement cost planning
Patented protocol; yields may vary in lab-scale replication
Process Chemistry Scale-Up Building Block

Key Applications of 4-[4-(Hydroxymethyl)phenoxy]butanoic Acid


Fmoc SPPS for C-Terminal Carboxylic Acids

In Fmoc SPPS, the butanoic acid backbone provides increased acid sensitivity compared to the traditional acetic acid (HMPA) linker, yielding higher-purity peptide acids upon TFA cleavage. This compound serves as a direct precursor for constructing the HMPB-type linker on solid support [1].

Orthogonal Deprotection for Cyclic Peptides

When functionalized with an appropriate resin, the butanoic acid scaffold can enable chemoselective HFIP-mediated cleavage, leaving other linkers intact. This is critical for macrocyclization strategies and head-to-tail peptide cyclization where C-terminal differentiation is required [1].

Polar Fragment Screening for Epigenetic Targets

With a computed XLogP3 of 0.9 and dual hydrogen-bond-donating hydroxymethyl/carboxylic acid termini, this compound is suited for fragment-based screening campaigns targeting polar binding pockets. Its deliberate polarity differential over 4-phenylbutanoic acid (XLogP3 ~2.4) makes it a useful tool for structure–activity relationship exploration in epigenetic targets [2].

Building Block for Parallel Medicinal Chemistry

The documented 96% synthetic yield of the ethyl ester precursor ensures reliable, cost-efficient gram-to-multi-gram supply for parallel library construction. The simple two-step hydrolysis to the free acid provides straightforward access to a versatile scaffold for amide coupling, esterification, or further functionalization [3].

Application
Selection Property
Validation Focus
Fmoc SPPS C-terminal acid synthesis
Linker acid lability
Peptide purity and side-chain integrity post-cleavage
Chemoselective cyclic peptide assembly
Orthogonal cleavability
HFIP-mediated selectivity versus other solid-phase linkers
Fragment screening for polar targets
Physicochemical profile
Solubility and permeability versus all-carbon analogs
Parallel medicinal chemistry campaigns
Synthetic efficiency
Consistent gram-scale supply and ease of diversification
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